molecular formula C11H14N4O2 B2996558 3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1856028-78-8

3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2996558
CAS No.: 1856028-78-8
M. Wt: 234.259
InChI Key: OXNVPZKPSLQUAH-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

    Attachment of the furan ring: This can be done through a nucleophilic substitution reaction where the furan ring is introduced via a suitable leaving group.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under conditions that favor amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the carboxamide group can yield primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the furan ring, which may affect its reactivity and biological activity.

    3-amino-1-ethyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide: Contains a thiophene ring instead of a furan ring, which could influence its electronic properties and interactions.

Uniqueness

The presence of the furan ring in 3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in certain applications.

Properties

IUPAC Name

5-amino-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-2-15-9(6-10(12)14-15)11(16)13-7-8-4-3-5-17-8/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNVPZKPSLQUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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